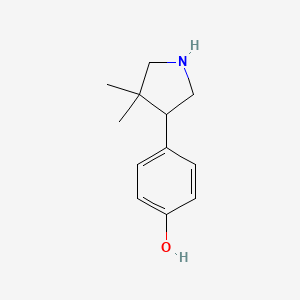![molecular formula C9H11ClN2O2S B13153962 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a pyrrolidine ring, and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a chlorinating agent to introduce the chloro group into the thiazole ring, followed by the addition of the pyrrolidine ring through a nucleophilic substitution reaction. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a thiazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of thiazole derivatives without the chloro substituent.
Substitution: Formation of new derivatives with different substituents in place of the chloro group.
科学研究应用
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiazole ring can participate in binding interactions with these targets, leading to changes in their activity or function. The hydroxymethyl group can also play a role in modulating the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde: Lacks the chloro substituent.
4-Chloro-2-[3-(methyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chloro and hydroxymethyl groups, which can influence its reactivity and interactions with molecular targets
属性
分子式 |
C9H11ClN2O2S |
|---|---|
分子量 |
246.71 g/mol |
IUPAC 名称 |
4-chloro-2-[3-(hydroxymethyl)pyrrolidin-1-yl]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-7(5-14)15-9(11-8)12-2-1-6(3-12)4-13/h5-6,13H,1-4H2 |
InChI 键 |
YVVGGPMPQWLMIL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CO)C2=NC(=C(S2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)



![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)
![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)





